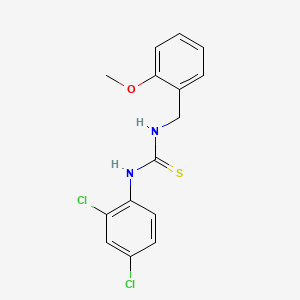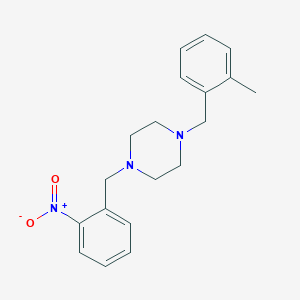
2-(2,5-dimethylphenoxy)-N-(4-hydroxyphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,5-dimethylphenoxy)-N-(4-hydroxyphenyl)acetamide is a chemical compound that has gained significant attention in the field of scientific research. It is commonly referred to as DMPAA, and it has been found to have potential applications in various fields, including medicine, agriculture, and environmental science. In
科学研究应用
DMPAA has been found to have potential applications in various fields of scientific research. In medicine, it has been studied as a potential anti-inflammatory and analgesic agent. Studies have shown that DMPAA can inhibit the production of pro-inflammatory cytokines and reduce pain sensitivity in animal models. In addition, DMPAA has been studied as a potential anticancer agent. It has been found to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
In agriculture, DMPAA has been studied as a potential herbicide. It has been found to inhibit the growth of weeds and improve crop yields in field trials. In environmental science, DMPAA has been studied as a potential water treatment agent. It has been found to remove organic pollutants from water and improve water quality.
作用机制
The mechanism of action of DMPAA is not fully understood. However, studies have shown that it can modulate various signaling pathways in cells. It has been found to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory cytokines. DMPAA has also been found to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which regulates cellular energy homeostasis.
Biochemical and Physiological Effects:
DMPAA has been found to have various biochemical and physiological effects. In animal models, it has been found to reduce pain sensitivity and inflammation. It has also been found to induce apoptosis in cancer cells and inhibit tumor growth. In addition, DMPAA has been found to improve crop yields and water quality.
实验室实验的优点和局限性
One of the advantages of using DMPAA in lab experiments is its potential as a multi-purpose agent. It can be used in various fields of scientific research, including medicine, agriculture, and environmental science. In addition, DMPAA is relatively easy to synthesize and purify, making it readily available for use in lab experiments.
However, there are also limitations to using DMPAA in lab experiments. One of the limitations is its potential toxicity. Studies have shown that high doses of DMPAA can cause liver and kidney damage in animal models. In addition, the mechanism of action of DMPAA is not fully understood, which can make it difficult to interpret experimental results.
未来方向
There are several future directions for research on DMPAA. One direction is to further explore its potential as an anti-inflammatory and analgesic agent. Studies can be conducted to determine the optimal dosage and administration route for DMPAA in humans. Another direction is to further explore its potential as a herbicide. Studies can be conducted to determine its effectiveness in different crop species and under different environmental conditions. In addition, research can be conducted to further understand the mechanism of action of DMPAA and its potential side effects.
合成方法
The synthesis of DMPAA involves the reaction of 2,5-dimethylphenol with 4-hydroxyphenylacetic acid in the presence of a catalyst. The resulting product is then purified through a series of processes, including recrystallization and column chromatography. The purity of the final product is determined using analytical techniques such as nuclear magnetic resonance spectroscopy and high-performance liquid chromatography.
属性
IUPAC Name |
2-(2,5-dimethylphenoxy)-N-(4-hydroxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-11-3-4-12(2)15(9-11)20-10-16(19)17-13-5-7-14(18)8-6-13/h3-9,18H,10H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSRWHDGNIDWBPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCC(=O)NC2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-allyl-2,4-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5800667.png)
![2-{[(1-methyl-1H-tetrazol-5-yl)thio]methyl}benzonitrile](/img/structure/B5800676.png)

![N-[2-(1-piperidinylcarbonyl)phenyl]-2-furamide](/img/structure/B5800688.png)
![methyl 3-[(anilinocarbonyl)amino]-2-methylbenzoate](/img/structure/B5800689.png)
![N'-[(2,5-dichlorobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5800694.png)

![N-(4,6-dimethyl-2-pyrimidinyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5800710.png)

![2-(4-fluorophenyl)-4-[(5-methyl-2-furyl)methylene]-1,3-oxazol-5(4H)-one](/img/structure/B5800730.png)
![methyl 5-(2-thienyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B5800748.png)
![N-[2-(3-chloro-4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]acetamide](/img/structure/B5800754.png)